rac-3-Octadecanamido-2-methoxypropyl phosphocholine

説明

rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its unique chemical structure and properties It is a derivative of phosphocholine, a class of compounds that play a crucial role in biological membranes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of octadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing purification techniques such as chromatography to achieve the required quality standards.

化学反応の分析

Types of Reactions

rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced forms with altered chemical properties.

科学的研究の応用

rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphocholine derivatives.

Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular signaling pathways.

Industry: The compound is used in the development of new materials and products, including surfactants and emulsifiers.

作用機序

The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with biological membranes and cellular components. It targets specific molecular pathways, influencing cellular signaling and membrane dynamics. The compound’s effects are mediated through its interaction with phospholipid bilayers and protein kinase C, a key enzyme in cellular signaling.

類似化合物との比較

rac-3-Octadecanamido-2-methoxypropyl phosphocholine can be compared with other similar compounds, such as:

rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: This compound has a similar structure but differs in the position of the methoxy group.

rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.

生物活性

Rac-3-Octadecanamido-2-methoxypropyl phosphocholine, a synthetic phospholipid, has garnered attention for its potential biological activities. This compound is structurally related to lysophosphatidylcholine (LPC) and exhibits various effects on cellular mechanisms, particularly in the regulation of phosphatidylcholine synthesis.

Chemical Structure and Properties

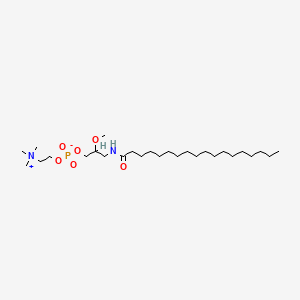

The compound contains a long-chain fatty acid amide (octadecanamide) linked to a methoxypropyl group and a phosphocholine moiety. Its molecular formula is and it has a molecular weight of approximately 463.67 g/mol. The structural characteristics contribute to its amphiphilic nature, allowing it to interact with cellular membranes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 463.67 g/mol |

| Hydrophobicity | Amphiphilic |

Research indicates that this compound acts as an inhibitor of the CDP-choline pathway, specifically targeting cytidylyltransferase (CT), which is crucial for phosphatidylcholine biosynthesis. Studies have shown that this compound can inhibit the synthesis of phosphatidylcholine in murine macrophage cell lines, leading to an accumulation of choline and phosphocholine while reducing CDP-choline levels .

In Vitro Studies

In vitro experiments demonstrated that this compound exhibits competitive inhibition on CT activity. This inhibition is specific to LPC analogs, suggesting that the compound may serve as a negative regulator in lipid metabolism pathways.

Case Study: Effects on Macrophages

A study involving murine macrophage cell lines highlighted the effects of this compound on cell signaling and lipid metabolism. The results indicated that treatment with this compound resulted in:

- Decreased Phosphatidylcholine Synthesis : A significant reduction in phosphatidylcholine levels was observed.

- Altered Lipid Profiles : Changes in the distribution of various lipids were noted, particularly an increase in lysophospholipids.

- Cellular Growth : No significant impact on cell viability was detected, suggesting that the compound may selectively target lipid synthesis pathways without adversely affecting overall cell health .

Table 2: Summary of Biological Effects

| Effect | Observation |

|---|---|

| Phosphatidylcholine Synthesis | Decreased |

| Choline Accumulation | Increased |

| Cell Viability | No significant change |

特性

IUPAC Name |

[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJPWDKOKGANNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008543 | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88876-07-7 | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。